molecular formula C90H154N30O17 B12512243 myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH

myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH

Número de catálogo: B12512243
Peso molecular: 1928.4 g/mol
Clave InChI: CRKARHQCXWSUMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, each in its DL form, which means it contains both the D- and L- isomers of the amino acids. The compound is myristoylated, meaning it has a myristoyl group (a 14-carbon saturated fatty acid) attached to it, which can influence its biological activity and membrane association.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s alpha-amino group.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the full sequence is assembled.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

The myristoylation step is typically performed by reacting the peptide with myristic acid in the presence of coupling agents.

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Coupling agents: HBTU, DIC, EDC.

Major Products

    Oxidized peptides: Modified at specific residues.

    Reduced peptides: With free thiol groups.

    Substituted peptides: With altered amino acid sequences.

Aplicaciones Científicas De Investigación

Chemistry

    Peptide synthesis: Used as a model compound to study peptide synthesis techniques and optimization.

Biology

    Cell signaling: Investigated for its role in cell signaling pathways due to its myristoylation, which can affect membrane localization.

Medicine

    Drug delivery: Explored as a potential vehicle for delivering therapeutic agents due to its ability to interact with cell membranes.

Industry

    Biomaterials: Studied for its potential use in creating biomaterials for tissue engineering and regenerative medicine.

Mecanismo De Acción

The myristoyl group allows the peptide to associate with cell membranes, influencing its interaction with membrane-bound receptors and enzymes. The peptide sequence can interact with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in signaling pathways, modulating their activity and downstream effects.

Comparación Con Compuestos Similares

Similar Compounds

    Myristoylated peptides: Other peptides with myristoyl groups, such as myristoylated alanine-rich C-kinase substrate (MARCKS).

    Non-myristoylated peptides: Peptides without the myristoyl group, which may have different membrane association properties.

Uniqueness

    Membrane association: The myristoyl group provides unique membrane-binding properties.

    Sequence specificity: The specific sequence of amino acids confers unique biological activity and specificity for certain molecular targets.

This detailed overview provides a comprehensive understanding of Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds

Propiedades

IUPAC Name

2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[2-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[3-(4-hydroxyphenyl)-2-[[2-[[3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoylamino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKARHQCXWSUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H154N30O17
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1928.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.